N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound is a highly complex tricyclic heterocyclic molecule featuring a fused 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaene core. Key structural elements include:
- A benzyl group at the N-position, substituted with a methyl group.
- A 3,4-dimethylbenzenesulfonyl moiety at the 10-position.
- A sulfur atom integrated into the heterocyclic framework.
Properties
IUPAC Name |
N-benzyl-10-(3,4-dimethylphenyl)sulfonyl-N-methyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-15-9-10-18(13-16(15)2)32(29,30)23-22-24-21(27(3)14-17-7-5-4-6-8-17)20-19(11-12-31-20)28(22)26-25-23/h4-13H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZPKHUIXCWKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N(C)CC5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step reactions. One common approach is the condensation of appropriate thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives with benzyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dichloromethane, and catalysts such as sodium acetate or iodobenzene diacetate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of advanced purification methods like chromatography and crystallization ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analog, 10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS: 892730-07-3), differs in two key substituents:
N-substituent : A 4-chlorophenylmethyl group replaces the N-benzyl-N-methyl group.
Sulfonyl group : A simple benzenesulfonyl group replaces the 3,4-dimethylbenzenesulfonyl moiety.
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Analog (CAS: 892730-07-3) |
|---|---|---|
| N-substituent | N-benzyl-N-methyl | N-(4-chlorophenyl)methyl |
| Sulfonyl group | 3,4-dimethylbenzenesulfonyl (electron-donating methyl groups) | Benzenesulfonyl (no substituents) |
| Molecular weight | Higher (due to additional methyl groups) | Lower |
| Potential solubility | Improved lipophilicity (methyl groups enhance membrane permeability) | Reduced lipophilicity (polar Cl substituent) |
| Synthetic accessibility | Likely more challenging (additional methylation steps) | Simpler (no methylation required) |
Key Findings from Structural Analysis:
- The N-methyl group on the benzyl substituent could reduce metabolic degradation compared to the 4-chlorophenylmethyl analog, which lacks methyl protection .
- Both compounds share a thia-aza tricyclic core , suggesting shared reactivity in nucleophilic substitution or coordination chemistry .
(a) Structural Characterization Tools
- SHELX and ORTEP-3 are critical for crystallographic analysis of such complex molecules. The rigid tricyclic framework likely required high-resolution X-ray diffraction and refinement via SHELXL for accurate bond-length and angle determination .
- ORTEP-3’s graphical interface would facilitate visualization of the compound’s stereochemistry, particularly the spatial arrangement of the sulfonyl and benzyl groups .
Biological Activity
N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with a unique tetraazatricyclo framework and sulfonamide functionality. This structural complexity suggests potential biological activities that warrant detailed investigation.
Structural Characteristics
The compound's structural features include:
- Tetraazatricyclo Framework : This unique arrangement may enhance its interaction with biological targets.
- Benzyl and Sulfonyl Groups : These groups are known to improve the solubility and reactivity of compounds in biological systems.
Preliminary Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. Its potential applications include:
- Antimicrobial properties
- Anticancer effects
- Analgesic activities
Understanding the specific mechanisms of action for N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia is crucial. Interaction studies are necessary to elucidate how this compound engages with various biological systems.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the biological activity of N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-3-(3,4-dimethylphenylsulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | Contains thieno and triazole rings | Antimicrobial |
| N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | Features thieno and pyrimidine structures | Anticancer |
| 2-(4-methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro | Contains thioether and aromatic rings | Potentially bioactive |
The unique combination of the tetraazatricyclo framework and sulfonamide functionality in N-benzyl-10-(3,4-dimethylbenzenesulfonyl)-N-methyl-5-thia may confer distinct biological properties not found in other compounds.
Case Studies and Research Findings
Research has indicated that the compound's structural features could be pivotal in its pharmacological profile. For instance:
- Antimicrobial Activity : Initial assays have shown efficacy against various bacterial strains.
- Anticancer Potential : In vitro studies suggest that it may inhibit cancer cell proliferation through specific pathways.
- Analgesic Effects : The compound's interaction with opioid receptors has been explored in pain management contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
